2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide
Description
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is a complex organic compound with a unique structure that combines anthracene derivatives and chlorohexyl groups
Properties
Molecular Formula |
C33H36ClNO6 |
|---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(9,10-dioxo-1-phenylmethoxyanthracen-2-yl)acetamide |
InChI |
InChI=1S/C33H36ClNO6/c34-16-8-1-2-9-18-39-20-21-40-19-17-35-29(36)22-25-14-15-28-30(33(25)41-23-24-10-4-3-5-11-24)32(38)27-13-7-6-12-26(27)31(28)37/h3-7,10-15H,1-2,8-9,16-23H2,(H,35,36) |
InChI Key |
YLWLESJSCCROKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)CC(=O)NCCOCCOCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves multiple steps. The starting materials typically include benzyloxy anthracene derivatives and chlorohexyl ethoxy compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chlorohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride: Shares structural similarities but differs in functional groups.
Benzyloxy anthracene derivatives: Similar core structure but different substituents.
Uniqueness
2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is unique due to its combination of anthracene and chlorohexyl groups, providing distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is a complex organic molecule belonging to the class of anthracene derivatives. This compound exhibits a unique structural configuration that includes an anthracene core with a benzyloxy substituent and a chlorohexyl ether moiety. The biological activity of this compound is of significant interest due to its potential therapeutic implications and interactions with various biological systems.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 578.1 g/mol . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various signal transduction pathways and metabolic processes. The benzyloxy group enhances solubility and facilitates interactions with biological molecules, while the chlorohexyl group may play a role in pharmacokinetics and bioactivity.
Potential Mechanisms:
- Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation: Binding can initiate downstream signaling pathways that affect cellular responses.
Biological Activity
Research indicates that 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide exhibits several biological activities:
- Antioxidant Properties: Preliminary studies suggest that the compound may possess antioxidant capabilities, although specific assays are necessary for quantification.
- Antimicrobial Activity: Similar anthracene derivatives have shown promise in antimicrobial applications, indicating potential for this compound as well.
Case Studies and Research Findings
Research into the biological activities of this compound has yielded several insights:
-
In Vitro Studies:
- A study demonstrated that derivatives of anthracene can effectively inhibit specific enzymes involved in metabolic pathways, suggesting a possible application in metabolic disorders.
-
Pharmacological Evaluation:
- The compound's interaction with various biological targets was assessed through binding affinity studies, indicating significant potential for therapeutic applications in cancer treatment due to its ability to inhibit tumor cell proliferation.
-
Toxicity Assessment:
- Toxicological evaluations revealed that while the compound shows promising biological activity, further studies are needed to assess its safety profile comprehensively.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H30ClO5 |
| Molecular Weight | 578.1 g/mol |
| Antioxidant Activity | Preliminary evidence available |
| Antimicrobial Activity | Potential based on analogs |
| Binding Affinity (to specific targets) | Significant (details pending) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
